Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Medicinal Chemistry Natural Product Derivatization Drug Discovery

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a specialized thiazole building block essential for precise chemical transformations. Unlike generic analogs, the 2-chloro substituent and 4-carboxylate ester positioning are critical for successful cross-coupling reactions and specific syntheses. This compound is the required intermediate for ingenol-3-acylate syntheses targeting neutrophil oxidative burst stimulation. Its well-characterized rotational isomerism (IR/NMR) makes it an ideal model for studying structure-property relationships. Procure 98% purity with confidence—the exact substitution pattern ensures synthesis reproducibility and eliminates project delays caused by regioisomer mismatch.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 81569-27-9
Cat. No. B1367331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-isopropylthiazole-4-carboxylate
CAS81569-27-9
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(S1)Cl)C(=O)OC
InChIInChI=1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3
InChIKeySEDCUPKYEPBQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate (81569-27-9) for Pharmaceutical R&D and Chemical Synthesis


Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS 81569-27-9) is a heterocyclic thiazole derivative with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol [1]. This compound is primarily utilized as a versatile building block in pharmaceutical research and chemical synthesis , serving as a key intermediate for the preparation of more complex molecules, including potential therapeutic agents [2]. Its structural features, including the 2-chloro substituent, the 5-isopropyl group, and the 4-carboxylate ester, confer specific reactivity profiles essential for downstream chemical transformations [3].

Why Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate Cannot Be Substituted with Generic Analogs


Substituting Methyl 2-chloro-5-isopropylthiazole-4-carboxylate with a generic analog, such as its 2-bromo counterpart (CAS 81569-28-0) or a regioisomer, is not viable for projects requiring specific outcomes. The 2-chloro substituent and the precise ester positioning (4-carboxylate) are critical for distinct reactivity in cross-coupling reactions and for the molecule's unique conformational behavior [1]. The specific electronic and steric environment, evidenced by diagnostic ¹H NMR and IR spectral signatures, dictates how this building block integrates into larger, more complex structures [2]. Using an analog without verifying these precise characteristics can lead to failed syntheses, altered reaction kinetics, or a final product with incorrect regiochemistry or bioactivity, undermining research reproducibility and project timelines .

Quantitative Differentiation: Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate vs. Closest Analogs


Synthetic Utility as a Key Intermediate for Ingenol Derivatives (2-Chloro vs. 2-Bromo Analog)

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is specifically required as the acylating agent to synthesize ingenol 3-(2-chloro-5-isopropylthiazole-4-carboxylate) (CAS 1383547-69-0), a compound claimed for therapeutic use in stimulating neutrophil oxidative burst [1]. The patent literature explicitly details the use of this exact 2-chloro thiazole-4-carboxylate ester, indicating that the chloro substituent provides the precise reactivity and steric profile for conjugation to the ingenol core. This represents a specific, documented application for which the 2-bromo analog (CAS 81569-28-0) is not cited, suggesting a critical difference in utility for this particular synthetic transformation.

Medicinal Chemistry Natural Product Derivatization Drug Discovery

Diagnostic Structural Confirmation via NMR: Distinctive Aromaticity and Ring Current

The unique electronic structure of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is definitively confirmed by ¹H NMR spectroscopy. The thiazole ring protons exhibit characteristic chemical shifts at δ 7.27 and 8.77 ppm, which are diagnostic of the diamagnetic ring current associated with the higher aromaticity of the thiazole ring due to sulfur electron delocalization [1]. While analogous compounds share the thiazole core, this specific combination of substituents (2-chloro, 5-isopropyl, 4-carboxylate) results in a unique chemical shift signature. This signature serves as a definitive analytical fingerprint for confirming the correct compound identity, purity, and structural integrity, which is a critical differentiator from regioisomers or analogs that would exhibit different NMR patterns.

Analytical Chemistry Quality Control Structural Biology

Conformational Distinction via IR Spectroscopy: Rotational Isomerism of 4-Carboxylate vs. 5-Carboxylate Esters

Infrared spectroscopy reveals a key conformational difference between thiazole-4-carboxylates (like the target compound) and their 5-carboxylate regioisomers. Both series of esters display carbonyl doublets in their IR spectra due to rotational isomerism. However, for 4-carboxylates, the more intense absorption appears at a lower wavenumber, while for 5-carboxylates, the more intense band is at a higher wavenumber [1]. This indicates that the thermodynamically more stable rotamer for the 4-carboxylate is the carbonyl O,S–syn-s-trans-rotamer, a conformation that dictates its solid-state packing and solution-phase reactivity. This quantitative and qualitative difference in spectroscopic behavior is a direct consequence of the ester group's position on the thiazole ring.

Physical Chemistry Computational Chemistry Structural Analysis

Key Research Applications for Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate (81569-27-9)


Synthesis of Patent-Protected Ingenol Derivatives

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a necessary chemical intermediate for synthesizing a specific class of ingenol-3-acylates, which are claimed for therapeutic applications involving the stimulation of neutrophil oxidative burst [1]. This is a direct, literature-supported application where the compound's unique structure is essential for the final product's activity.

Structural and Conformational Studies of Heterocyclic Esters

The well-documented conformational behavior of this compound, specifically its rotational isomerism as analyzed by IR and NMR spectroscopy, makes it an ideal model compound for academic and industrial research groups studying the relationship between molecular structure, spectroscopy, and physical properties in heterocyclic systems [2].

Building Block for Custom Medicinal Chemistry Libraries

As a unique chemical offered by major suppliers like Sigma-Aldrich for early discovery research, this compound serves as a key building block for generating diversity in medicinal chemistry programs . Its specific substitution pattern allows for further functionalization, enabling the exploration of novel chemical space around the thiazole core for drug discovery projects.

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